molecular formula C14H29NO2 B8495142 N-dodecylglycolamide CAS No. 34887-33-7

N-dodecylglycolamide

Cat. No.: B8495142
CAS No.: 34887-33-7
M. Wt: 243.39 g/mol
InChI Key: HDNGSRCQLVLSHR-UHFFFAOYSA-N
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Description

N-dodecylglycolamide is an organic compound with the molecular formula C14H29NO2. It is a type of hydroxyacetamide, characterized by the presence of a dodecyl (C12H25) group attached to the nitrogen atom and a hydroxy group attached to the acetamide moiety. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dodecylglycolamide typically involves the reaction of dodecylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: Dodecylamine and glyoxylic acid.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

    Procedure: Dodecylamine is added to a solution of glyoxylic acid in the chosen solvent. The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.

    Product Isolation: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-dodecylglycolamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkoxides or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-dodecyl-2-oxoacetamide.

    Reduction: Formation of N-dodecyl-2-aminoethanol.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-dodecylglycolamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of N-dodecylglycolamide is primarily related to its surfactant properties. It can interact with lipid bilayers and proteins, altering their structure and function. The hydroxyacetamide moiety can form hydrogen bonds with various molecular targets, while the dodecyl group provides hydrophobic interactions. These interactions can disrupt lipid bilayers, solubilize proteins, and enhance the permeability of membranes.

Comparison with Similar Compounds

Similar Compounds

    N,N-di-octyl-2-hydroxyacetamide: Similar structure but with octyl groups instead of dodecyl.

    N,N-dihexyl-2-hydroxyacetamide: Contains hexyl groups instead of dodecyl.

    N,N-didecyl-2-hydroxyacetamide: Contains decyl groups instead of dodecyl.

Uniqueness

N-dodecylglycolamide is unique due to its specific chain length, which provides distinct surfactant properties compared to its shorter or longer chain analogs. The dodecyl group offers an optimal balance between hydrophobicity and hydrophilicity, making it particularly effective in applications requiring membrane interaction and protein solubilization.

Properties

CAS No.

34887-33-7

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

N-dodecyl-2-hydroxyacetamide

InChI

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-14(17)13-16/h16H,2-13H2,1H3,(H,15,17)

InChI Key

HDNGSRCQLVLSHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

181.4 g (1.0 mol) of dodecylamine, 104.1 g (1.0 mol) of ethyl glycolate and 7.5 g (40 mmol) of a methanol solution containing 28% sodium methylate were fed into a 500-ml four-necked flask equipped with a stirrer and a thermometer. The obtained mixture was stirred under a stream of nitrogen gas, and the temperature thereof was elevated to 100° C. At this temperature, the reaction mixture was stirred for 2 hr while distilling off formed methanol. The obtained reaction mixture was dissolved in 500 ml of ether at room temperature. The ether solution thus obtained was transferred to a separatory funnel, and washed with water. The ether phase was separated, and concentrated. The solid remaining after concentration was dried in a reduced pressure to thereby obtain 182.3 g of white powdery N-dodecylglycolamide (yield: 74.9%). The hydroxyl value of this N-dodecylglycolamide was 229.4 (calculated value: 230.5).
Quantity
181.4 g
Type
reactant
Reaction Step One
Quantity
104.1 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
74.9%

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